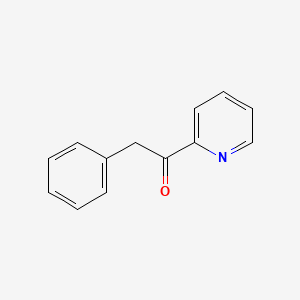

2-Phenyl-1-(pyridin-2-yl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 111851. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1-pyridin-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c15-13(12-8-4-5-9-14-12)10-11-6-2-1-3-7-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYYKZLGTHPLPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00292408 | |

| Record name | 2-phenyl-1-(pyridin-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27049-45-2 | |

| Record name | 27049-45-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111851 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 27049-45-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82333 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-phenyl-1-(pyridin-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-Phenyl-1-(pyridin-2-yl)ethanone" basic properties

An In-Depth Technical Guide to 2-Phenyl-1-(pyridin-2-yl)ethanone

Abstract

This compound, a heteroaromatic ketone, serves as a pivotal structural motif and versatile intermediate in the realms of organic synthesis and medicinal chemistry. Its unique architecture, featuring a phenyl ring, a pyridine ring, and a ketone linker, provides a scaffold capable of engaging in a variety of non-covalent interactions, such as π-π stacking and hydrogen bonding.[1] This guide offers a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis, chemical reactivity, and spectroscopic profile. Furthermore, it delves into its significant applications, most notably as a precursor for biologically active molecules, including novel iron chelators with therapeutic potential against HIV-1.[2] Detailed experimental protocols and safety guidelines are provided to equip researchers, scientists, and drug development professionals with the technical knowledge required for its effective use.

Nomenclature and Chemical Structure

-

Systematic IUPAC Name: this compound[1]

-

CAS Number: 27049-45-2[3]

-

Molecular Formula: C₁₃H₁₁NO[3]

-

Synonyms: Benzyl 2-pyridyl ketone

The structure consists of an ethanone core substituted with a phenyl group at the C2 position and a pyridin-2-yl group at the C1 (carbonyl) position.

Physicochemical Properties

The core physical and chemical data for this compound are summarized below. This information is critical for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Molecular Weight | 197.23 g/mol | [1][3] |

| Appearance | Not specified; typically a solid at room temperature | General knowledge |

| Storage Temperature | Store in a dry, cool, and well-ventilated place | [4][5] |

Further data such as melting point, boiling point, and specific solubility are not consistently reported across public datasheets and should be determined empirically for a given sample.

Synthesis and Chemical Reactivity

Synthetic Pathways

This compound is not a naturally occurring compound and must be synthesized. Its synthesis typically involves the formation of the C-C bond between the carbonyl carbon and the benzyl group. Common laboratory-scale strategies leverage organometallic reagents.

A prevalent and effective method involves the reaction of a benzyl Grignard reagent (benzylmagnesium halide) with a pyridine-2-carbonitrile. The causality behind this choice lies in the high nucleophilicity of the Grignard reagent, which readily attacks the electrophilic carbon of the nitrile. A subsequent acidic workup hydrolyzes the intermediate imine to yield the desired ketone.

Caption: General workflow for Grignard-based synthesis.

Another viable route involves the reaction of 2-picoline (2-methylpyridine) with a strong base like n-butyllithium (nBuLi) to generate a nucleophilic carbanion, which can then react with a benzonitrile derivative, followed by hydrolysis.[6]

Core Reactivity

The chemical behavior of this compound is dictated by its ketone functional group and the adjacent aromatic systems.

-

Reduction: The ketone can be efficiently reduced to the corresponding secondary alcohol, 1-(pyridin-2-yl)-2-phenylethanol. This is a standard transformation achieved with common reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent depends on the desired reaction conditions and tolerance of other functional groups.[1]

-

Nucleophilic Addition: The electrophilic carbonyl carbon is a prime target for attack by various nucleophiles (e.g., organometallics, cyanide, amines), providing a gateway to more complex molecular structures.[1]

-

Enolate Formation: The methylene protons (α-protons) adjacent to the carbonyl group are acidic and can be deprotonated by a suitable base to form an enolate. This enolate can then participate in subsequent alkylation or condensation reactions, allowing for further functionalization at the C2 position.

Caption: Key chemical reactions of the title compound.

Spectroscopic Analysis

Spectroscopic data is essential for confirming the identity and purity of this compound after synthesis.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the phenyl and pyridinyl rings, typically in the range of δ 7.0-8.5 ppm. A characteristic singlet for the two methylene (CH₂) protons would appear further upfield, likely between δ 4.0-4.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will feature a signal for the carbonyl carbon around δ 190-200 ppm. Signals for the aromatic carbons will be observed in the δ 120-160 ppm region, while the methylene carbon will appear around δ 45-55 ppm.[7]

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum will be a strong absorption band corresponding to the C=O (ketone) stretch, typically found in the region of 1680-1700 cm⁻¹. Absorptions for C=C and C=N stretching from the aromatic rings will be seen in the 1400-1600 cm⁻¹ range.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight (197.23 g/mol ).[3]

Applications and Biological Significance

This compound is primarily valued as a versatile building block for constructing more complex molecules.[1] Its significance in drug development is particularly noteworthy.

Intermediate in Medicinal Chemistry

The structure is a valuable scaffold for designing molecules that can interact with biological targets such as enzymes and receptors. The pyridine ring can act as a hydrogen bond acceptor, while the phenyl ring can engage in hydrophobic and π-π stacking interactions, making it a privileged fragment in drug design.[1]

HIV-1 Transcription Inhibition

A key application of this scaffold is in the development of novel HIV-1 inhibitors. Research has demonstrated that Phenyl-1-pyridin-2-yl-ethanone-based iron chelators can significantly inhibit HIV-1 transcription.[2] These compounds function by chelating intracellular iron, which in turn inhibits the activity of cyclin-dependent kinases CDK2 and CDK9. CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb), which is hijacked by the HIV-1 Tat protein to activate viral gene transcription. By inhibiting these kinases, the compounds suppress the production of viral components. This mechanism represents a promising therapeutic strategy against HIV-1.[2]

Caption: Pathway from intermediate to therapeutic application.

Safety and Handling

Proper handling of this compound is imperative in a laboratory setting. The following information is synthesized from available Safety Data Sheets (SDS).

-

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[8]

-

Skin Irritation (Category 2), H315: Causes skin irritation.[9]

-

Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation.[9]

-

Specific target organ toxicity - single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation.[9]

-

-

Precautionary Measures:

-

Prevention: Wash hands and exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Avoid breathing dust, fumes, or vapors.[8]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store locked up.[5]

-

Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, and acid chlorides.[5]

-

-

First-Aid Procedures:

-

If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[9]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[9]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[9]

-

Experimental Protocols

Protocol: Synthesis via Grignard Reaction

This protocol describes a general procedure for the synthesis of this compound from pyridine-2-carbonitrile and benzylmagnesium chloride.

Materials:

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Benzyl chloride

-

Pyridine-2-carbonitrile

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for anhydrous reactions (oven-dried)

Procedure:

-

Grignard Reagent Preparation:

-

Set up a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the apparatus under a stream of nitrogen.

-

Place magnesium turnings (1.1 eq) in the flask.

-

Add a solution of benzyl chloride (1.0 eq) in anhydrous THF via the dropping funnel. A small crystal of iodine may be added to initiate the reaction.

-

Causality: Anhydrous conditions are critical as Grignard reagents react violently with water. THF is the solvent of choice as it solvates the magnesium complex, facilitating the reaction.

-

Once the exothermic reaction begins, add the remaining benzyl chloride solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Nitrile:

-

Cool the Grignard solution to 0 °C using an ice bath.

-

Slowly add a solution of pyridine-2-carbonitrile (1.0 eq) in anhydrous THF via the dropping funnel.

-

Causality: The reaction is highly exothermic; slow addition at low temperature is necessary to control the reaction rate and prevent side reactions.

-

After addition, allow the mixture to warm to room temperature and stir for 4-6 hours or until TLC analysis indicates consumption of the starting material.

-

-

Workup and Purification:

-

Cool the reaction mixture again to 0 °C and cautiously quench by the slow, dropwise addition of 1 M HCl. This step hydrolyzes the intermediate imine-magnesium salt.

-

Causality: The acidic workup protonates the intermediate, leading to hydrolysis. It must be done slowly and at a low temperature to manage the heat evolved.

-

Continue adding acid until the aqueous layer is acidic (pH ~1-2). Stir vigorously for 1 hour to complete hydrolysis.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (to neutralize excess acid) and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure ketone.

-

-

Characterization:

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy, comparing the data to expected values.

-

Conclusion

This compound is a compound of significant utility, bridging the gap between simple starting materials and complex, high-value molecules. Its straightforward synthesis, predictable reactivity, and the strategic importance of its structural motifs make it an indispensable tool for chemists. The demonstrated application of its derivatives as potent HIV-1 transcription inhibitors underscores its relevance in modern drug discovery and highlights the potential for further exploration of this versatile chemical scaffold. This guide provides the foundational knowledge necessary for its safe and effective application in a research and development context.

References

- 1. benchchem.com [benchchem.com]

- 2. Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. 2-PHENYL-1-PYRIDIN-2-YL-ETHANONE | 27049-45-2 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. 2-(Pyridin-2-yl)-1-(p-tolyl)ethanone synthesis - chemicalbook [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-Phenyl-1-(pyridin-2-yl)ethanone (CAS: 27049-45-2)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Phenyl-1-(pyridin-2-yl)ethanone, a versatile ketone serving as a pivotal intermediate in synthetic organic and medicinal chemistry. This document delves into its synthesis, physicochemical properties, spectroscopic profile, and reactivity. A significant focus is placed on its application as a scaffold in drug discovery, particularly in the development of novel antiviral agents. Detailed, field-proven protocols and safety information are provided to enable researchers to effectively utilize this compound in their work.

Introduction and Molecular Overview

This compound, registered under CAS number 27049-45-2, is a bi-aromatic ketone with the molecular formula C₁₃H₁₁NO.[1] Its structure features a phenyl ring and a pyridine ring bridged by a two-carbon ethanone linker. This unique arrangement of a reactive ketone functional group and two distinct aromatic systems imparts a versatile chemical character, making it a valuable building block for more complex molecular architectures.[1][2]

The presence of the pyridine ring, a bioisostere for phenyl groups in many biological contexts, and the ketone's ability to act as a hydrogen bond acceptor make this scaffold particularly attractive for medicinal chemistry.[2][3] Derivatives of this core structure have been investigated for a range of biological activities, most notably as iron-chelating agents that inhibit HIV-1 transcription.[4]

| Property | Value | Source(s) |

| CAS Number | 27049-45-2 | [1] |

| Molecular Formula | C₁₃H₁₁NO | [1] |

| Molecular Weight | 197.23 g/mol | [1] |

| Appearance | Brown oil / Liquid | [1][5] |

| Boiling Point | 330.4 °C at 760 mmHg | [5] |

| Density | 1.127 g/cm³ | [5] |

| Refractive Index | 1.588 | [5] |

| SMILES | O=C(CC1=CC=CC=C1)C1=NC=CC=C1 | [6] |

| InChI Key | WTYYKZLGTHPLPZ-UHFFFAOYSA-N | [1] |

Synthesis and Mechanism

The synthesis of this compound can be achieved through several established organometallic routes. One of the most reliable methods involves the acylation of a pyridine derivative with a phenylacetylating agent. A robust approach is the reaction of 2-picolyllithium (generated in situ from 2-picoline) with an appropriate ester, such as ethyl phenylacetate.

The causality behind this choice lies in the nucleophilicity of the organolithium reagent. 2-Picoline is readily deprotonated at the methyl group by a strong base like n-butyllithium (n-BuLi) to form a stabilized carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate and acidic workup yields the desired ketone.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of related pyridyl ketones.[7]

Materials:

-

2-Picoline (30 mmol, 2.79 g)

-

Anhydrous Tetrahydrofuran (THF), 35 mL

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes (30 mmol, 12.4 mL)

-

Ethyl phenylacetate (31 mmol, 5.1 g)

-

60% Sulfuric acid (aqueous solution)

-

Saturated potassium hydroxide (KOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-picoline and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add n-BuLi dropwise with constant stirring. The solution will typically develop a deep red or orange color, indicating the formation of 2-picolyllithium.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Cool the mixture back to 0 °C and add ethyl phenylacetate dropwise.

-

Stir the reaction at room temperature for 6 hours.

-

Carefully quench the reaction by slowly adding 60% sulfuric acid until a pH of 1 is reached. This step must be performed in a well-ventilated fume hood as it is exothermic. Stir vigorously for at least 12 hours to ensure complete hydrolysis of any intermediates.

-

Neutralize the mixture with a saturated aqueous KOH solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the final product as a brown oil.

Spectroscopic and Analytical Characterization

Characterization is crucial for verifying the structure and purity of the synthesized compound. Below are the predicted spectroscopic data based on the known effects of the constituent functional groups and analysis of similar structures.[4][8]

¹H NMR Spectroscopy (Predicted)

-

δ 8.6-8.7 ppm (d, 1H): Proton on the pyridine ring ortho to the nitrogen (C6-H). This proton is the most deshielded due to the inductive effect of the nitrogen atom.

-

δ 7.7-7.9 ppm (m, 2H): Protons on the pyridine ring (C4-H and C5-H). These will likely appear as a multiplet due to complex coupling.

-

δ 7.2-7.4 ppm (m, 6H): This region will contain the signal for the C3-H of the pyridine ring and the five protons of the phenyl ring.

-

δ 4.3-4.4 ppm (s, 2H): The two protons of the methylene bridge (-CH₂-) between the carbonyl group and the phenyl ring. These protons are adjacent to a carbonyl group, which shifts them downfield. The signal is expected to be a singlet as there are no adjacent protons.

¹³C NMR Spectroscopy (Predicted)

-

δ ~200 ppm: The carbonyl carbon (C=O) is highly deshielded and will appear significantly downfield.[4]

-

δ ~153 ppm: The C2 carbon of the pyridine ring, attached to the carbonyl group.

-

δ ~149 ppm: The C6 carbon of the pyridine ring.

-

δ ~137 ppm: The C4 carbon of the pyridine ring.

-

δ ~135 ppm: The quaternary carbon of the phenyl ring (C1').

-

δ ~129.5 ppm: The ortho and para carbons of the phenyl ring (C2', C6', C4').

-

δ ~128.8 ppm: The meta carbons of the phenyl ring (C3', C5').

-

δ ~127 ppm: The C5 carbon of the pyridine ring.

-

δ ~122 ppm: The C3 carbon of the pyridine ring.

-

δ ~45 ppm: The methylene bridge carbon (-CH₂-).

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3100-3000 | Aromatic C-H Stretch | Medium-Weak |

| 2950-2850 | Aliphatic C-H Stretch (-CH₂-) | Medium-Weak |

| ~1700 | C=O Stretch (Ketone) | Strong |

| 1600-1450 | C=C and C=N Aromatic Ring Stretches | Medium-Strong |

The most diagnostic peak will be the strong absorbance around 1700 cm⁻¹, characteristic of an aryl ketone carbonyl group.

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound makes it a versatile synthetic intermediate.

-

Reactions at the Ketone: The carbonyl group is the primary site of reactivity.

-

Reduction: It can be readily reduced to the corresponding secondary alcohol, 2-phenyl-1-(pyridin-2-yl)ethanol, using standard reducing agents like sodium borohydride (NaBH₄).[2]

-

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, such as Grignard reagents or organolithiums, to form tertiary alcohols.

-

Condensation Reactions: The methylene protons alpha to the carbonyl are acidic and can be deprotonated to form an enolate, which can then participate in aldol or Claisen-type condensation reactions to build more complex carbon skeletons.[2]

-

-

Reactions on the Aromatic Rings:

-

The pyridine ring can undergo nucleophilic aromatic substitution (SNAr), especially if activated by an appropriate substituent.[1]

-

Both the phenyl and pyridine rings can undergo electrophilic aromatic substitution, although the conditions must be carefully chosen to avoid reaction at the basic nitrogen of the pyridine ring.

-

Applications in Drug Discovery: A Scaffold for HIV-1 Inhibitors

A seminal application of the this compound scaffold is in the development of novel iron chelators that act as potent inhibitors of HIV-1 transcription.[4]

HIV-1 transcription relies on the viral Tat protein, which recruits host cell machinery, including Cyclin-Dependent Kinase 9 (CDK9)/cyclin T1, to the viral promoter. The activity of CDK9 is modulated by CDK2. Research has demonstrated that chelation of intracellular iron can inhibit the activity of both CDK2 and CDK9, thereby suppressing HIV-1 transcription.[4]

Novel iron chelators based on the Phenyl-1-Pyridin-2yl-ethanone (PPY) core have been synthesized and shown to significantly inhibit HIV-1 replication with minimal cytotoxicity.[4] These compounds act by:

-

Upregulating IκB-α expression: This leads to the accumulation of NF-κB in the cytoplasm, preventing it from activating viral transcription.

-

Inhibiting CDK2 activity: This reduces the phosphorylation of CDK9.

-

Reducing P-TEFb complex formation: The inhibition of CDK2 activity diminishes the amount of the active CDK9/cyclin T1 complex available for Tat-mediated transcription.[4]

This multi-target mechanism makes the this compound scaffold a promising starting point for the development of new anti-HIV therapeutics.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) is not widely available, data from closely related compounds such as 2-acetylpyridine and 2-phenylpyridine can be used to infer its hazard profile.[4][6]

Hazard Statements (Anticipated):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Incompatible Materials: Strong oxidizing agents, strong acids.

Conclusion

This compound is a chemical of significant interest due to its synthetic versatility and its demonstrated potential as a scaffold for drug development. Its straightforward synthesis and the reactivity of its ketone and aromatic functionalities provide numerous avenues for the creation of diverse chemical libraries. The proven success of its derivatives as multi-target HIV-1 transcription inhibitors highlights its importance and warrants further exploration by researchers in medicinal chemistry and drug discovery. This guide provides the foundational technical knowledge for scientists to safely and effectively incorporate this valuable intermediate into their research programs.

References

An In-depth Technical Guide to the Molecular Structure of 2-Phenyl-1-(pyridin-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-1-(pyridin-2-yl)ethanone is a ketone that features a pyridine ring and a phenyl group. This compound, with the chemical formula C₁₃H₁₁NO and a molecular weight of 197.23 g/mol , is a valuable building block in both organic synthesis and medicinal chemistry.[1][2] Its structural motif is of significant interest due to the capacity of the pyridine and phenyl rings to engage in π-π stacking interactions, while the ketone functionality can act as a hydrogen bond acceptor. These characteristics make it a compelling scaffold for the design of molecules aimed at interacting with biological targets such as enzymes and receptors.[1] While it serves primarily as a research compound and an intermediate in the synthesis of more complex molecules, derivatives of this core structure have been explored for various therapeutic applications.[1]

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of this compound, offering insights for its application in research and drug development.

Molecular Structure and Properties

The molecular structure of this compound consists of a central ethanone core. A phenyl group is attached to the second carbon, and a pyridin-2-yl group is bonded to the carbonyl carbon.[1]

Key Physical and Chemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁NO | [1] |

| Molecular Weight | 197.23 g/mol | [1] |

| CAS Number | 27049-45-2 | [2] |

| Appearance | Not specified (likely a solid) | - |

| Purity (typical) | 95% | [1] |

Synthesis of this compound

While a variety of methods can be conceptualized for the synthesis of this compound, a particularly promising and modern approach involves the acylation of a silylated pyridine derivative. This method circumvents the challenges often associated with traditional Friedel-Crafts acylations of pyridine rings.[3]

Proposed Synthetic Protocol: Acylation of 2-(Trimethylsilyl)pyridine

This protocol is based on the general procedure described for the spontaneous acylation of 2-(trialkylsilyl)pyridines with acyl chlorides.[3]

Reaction Scheme:

Figure 1: Proposed synthesis of this compound.

Step-by-Step Methodology:

-

Preparation of Reactants: Ensure both 2-(trimethylsilyl)pyridine and phenylacetyl chloride are pure and dry. The reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture from interfering.

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(trimethylsilyl)pyridine (1 equivalent) in a suitable anhydrous solvent such as acetonitrile.[3]

-

Addition of Acyl Chloride: Slowly add phenylacetyl chloride (1 equivalent) to the stirred solution at room temperature.

-

Reaction Conditions: The reaction mixture is then gently heated to 60°C and stirred for 24 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Causality Behind Experimental Choices:

-

Use of 2-(Trimethylsilyl)pyridine: Direct Friedel-Crafts acylation of pyridine is generally inefficient due to the deactivation of the ring by the nitrogen atom. The trimethylsilyl group at the 2-position acts as a removable directing group, facilitating the acylation at this specific position.[3]

-

Inert Atmosphere: Organometallic reagents and acyl chlorides can be sensitive to moisture. An inert atmosphere prevents their decomposition and ensures the reaction proceeds efficiently.

-

Anhydrous Solvent: The presence of water would lead to the hydrolysis of the acyl chloride and quench any reactive intermediates, thus hindering the desired reaction.

-

Aqueous Work-up with Bicarbonate: This step is crucial to remove any unreacted acyl chloride and acidic byproducts, simplifying the subsequent purification process.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons of the phenyl and pyridin-2-yl rings, as well as a singlet for the methylene protons.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.7 | d | 1H | H6' (Py) |

| ~8.0 | d | 1H | H3' (Py) |

| ~7.8 | t | 1H | H4' (Py) |

| ~7.4-7.2 | m | 6H | H5' (Py) and C₆H₅ |

| ~4.3 | s | 2H | -CH₂- |

Py = Pyridin-2-yl

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 101 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~199 | C=O |

| ~153 | C2' (Py) |

| ~149 | C6' (Py) |

| ~137 | C4' (Py) |

| ~135 | C1 (Ph) |

| ~129.5 | C2, C6 (Ph) |

| ~129 | C3, C5 (Ph) |

| ~127 | C4 (Ph) |

| ~126 | C5' (Py) |

| ~122 | C3' (Py) |

| ~45 | -CH₂- |

Py = Pyridin-2-yl, Ph = Phenyl

FTIR Spectroscopy (Predicted)

The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted FTIR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060-3030 | Medium | Aromatic C-H stretch |

| ~2920 | Weak | Aliphatic C-H stretch |

| ~1700 | Strong | C=O stretch (ketone) |

| ~1580, 1470, 1430 | Medium-Strong | C=C and C=N ring stretching (pyridine) |

| ~1450 | Medium | C=C ring stretching (phenyl) |

Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): m/z = 197

-

Major Fragments:

-

m/z = 105 (C₆H₅CO⁺) - from cleavage of the bond between the carbonyl carbon and the methylene group.

-

m/z = 92 (C₅H₄N-CH₂⁺) - from cleavage of the bond between the carbonyl carbon and the phenyl ring.

-

m/z = 78 (C₅H₄N⁺) - pyridine ring fragment.

-

m/z = 77 (C₆H₅⁺) - phenyl ring fragment.

-

Applications in Medicinal Chemistry and Drug Development

The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[7][8][9] This versatility makes it an attractive starting point for the development of new therapeutic agents.

As a Precursor to Bioactive Molecules

The reactivity of the ketone group and the potential for substitution on both the phenyl and pyridine rings allow for the synthesis of a diverse library of derivatives. These derivatives can be screened for a wide range of biological activities.

Figure 2: Medicinal chemistry potential of the this compound scaffold.

Examples of Biologically Active Derivatives

-

HIV-1 Transcription Inhibitors: A study has shown that derivatives of phenyl-1-pyridin-2yl-ethanone can act as iron chelators, which in turn inhibit the activity of cyclin-dependent kinases (CDK2 and CDK9) that are crucial for HIV-1 transcription. This provides a novel mechanism for the development of anti-HIV therapeutics.

-

Anticancer Agents: Novel 2-phenyl-3-(pyridin-2-yl)thiazolidin-4-one derivatives have been identified as potent inhibitors for the proliferation of osteosarcoma cells, highlighting the potential of this scaffold in oncology.[10]

-

Kinase Inhibitors: The pyridine and phenyl rings can mimic the adenine region of ATP, making this scaffold suitable for the design of kinase inhibitors, which are a major class of anticancer drugs.

-

Central Nervous System (CNS) Agents: The structural similarity of this scaffold to known CNS-active compounds suggests its potential for the development of drugs targeting neurological disorders.

Conclusion

This compound is a molecule of significant interest to researchers in organic synthesis and medicinal chemistry. Its versatile structure allows for the creation of a wide array of derivatives with potential therapeutic applications. While detailed, published synthetic protocols and spectral data are not abundant, this guide provides a scientifically grounded framework for its synthesis, characterization, and application. The continued exploration of this scaffold is likely to yield novel compounds with valuable biological activities, contributing to the advancement of drug discovery and development.

References

- 1. prepchem.com [prepchem.com]

- 2. Pyridine, 2-phenyl- [webbook.nist.gov]

- 3. Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances of Pyridinone in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel 2-phenyl-3-(Pyridin-2-yl) thiazolidin-4-one derivatives as potent inhibitors for proliferation of osteosarcoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-Phenyl-1-(pyridin-2-yl)ethanone

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-Phenyl-1-(pyridin-2-yl)ethanone, a valuable ketone intermediate in organic and medicinal chemistry.[1] The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of established and novel synthetic strategies. We will delve into the mechanistic underpinnings of each route, providing field-proven insights into experimental choices and their causal relationships. This guide prioritizes scientific integrity, with self-validating protocols and authoritative citations to ground all claims. Quantitative data is summarized for comparative analysis, and detailed experimental procedures are provided for key methodologies. Visual diagrams generated using Graphviz are included to illustrate complex reaction pathways and workflows, ensuring clarity and accessibility for the target audience.

Introduction: Significance and Physicochemical Properties

This compound, with the molecular formula C13H11NO and a molecular weight of 197.23 g/mol , is a ketone featuring a phenyl ring and a pyridine ring.[1] This unique structural arrangement imparts a versatile chemical nature, making it a crucial building block for a diverse range of more complex organic molecules.[1] The electrophilic carbonyl carbon is a reactive site for various nucleophilic additions and condensation reactions, while the acidic protons on the adjacent methylene group allow for enolate formation.[1] The presence of both aromatic systems opens avenues for further functionalization through electrophilic or nucleophilic substitution reactions.[1] In medicinal chemistry, this structural motif is found in molecules with potential therapeutic applications, including novel iron chelators that have been investigated for their ability to inhibit HIV-1 transcription.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C13H11NO | [1] |

| Molecular Weight | 197.23 g/mol | [1] |

| IUPAC Name | 1-(pyridin-2-yl)-2-phenylethanone | [1] |

| CAS Number | 27049-45-2 | [1] |

Established Synthetic Routes: A Comparative Analysis

The synthesis of this compound can be approached through several distinct pathways. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired yield and purity, scalability, and safety considerations.

Challenges with Direct Friedel-Crafts Acylation

Theoretically, a straightforward approach to this compound would be the Friedel-Crafts acylation of pyridine with phenylacetyl chloride.[1] However, this method is generally fraught with difficulties. The basic nitrogen atom in the pyridine ring readily complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic substitution and rendering the catalyst ineffective.[1][3] This often leads to low or no yield of the desired product.

Recent advancements have explored overcoming these limitations. For instance, mechanochemistry, utilizing solvent-free ball-milling conditions, has shown promise in successfully carrying out Friedel-Crafts acylations on pyridine systems.[1]

Synthesis via Organometallic Reagents: A More Viable Approach

The use of organometallic reagents, particularly organolithium and Grignard reagents, presents a more reliable and widely employed strategy for the synthesis of 2-pyridyl ketones.

Organolithium reagents offer a powerful tool for the formation of carbon-carbon bonds. One common strategy involves the reaction of a lithium alkyl with a pyridine carboxylic acid derivative.[4] For the synthesis of this compound, two primary variations of the organolithium approach can be considered:

-

Route A: Reaction of 2-Picolyllithium with a Benzoyl Derivative: This pathway involves the deprotonation of 2-picoline (2-methylpyridine) using a strong base like n-butyllithium to generate 2-picolyllithium. This nucleophilic species can then react with a suitable benzoyl electrophile, such as benzonitrile or a benzoyl halide, to form the target ketone.

-

Route B: Reaction of Phenyllithium with a Pyridine-2-carbonyl Derivative: Alternatively, phenyllithium, prepared from bromobenzene and lithium metal, can be reacted with a pyridine-2-carbonyl compound, such as N,N-dimethyl-2-pyridinecarboxamide.[5]

It is important to note that reactions involving 2-pyridyl ketones and organolithium reagents can be complex, with potential for competing reactions at the carbonyl group (addition, enolization, reduction) and the pyridine nucleus (1,2- or 1,4-addition).[6] However, careful control of reaction conditions, such as temperature and the stoichiometry of the reagents, can maximize the yield of the desired ketone.[5][6] Studies have shown that for 2-pyridyl ketones, chelation of the organolithium reagent by the pyridine nitrogen can lead to lower than expected yields of alcohol addition products, which in the context of ketone synthesis via acylation, can be an advantage.[5][7]

Grignard reagents are another class of organometallic compounds that are effective for the synthesis of ketones. The general principle involves the reaction of a Grignard reagent with a suitable acylating agent. For the target molecule, this could involve the reaction of benzylmagnesium halide with a pyridine-2-carbonyl derivative.

Novel and Enhanced Synthetic Protocols

Research continues to explore more efficient and environmentally friendly methods for the synthesis of pyridyl ketones.

Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines

A significant advancement bypasses the limitations of traditional Friedel-Crafts reactions. This method utilizes easily accessible 2-(trialkylsilyl)pyridines, which react spontaneously with acyl chlorides to produce 2-pyridyl ketones in high yields.[8] The mechanism is proposed to involve a series of elementary steps: N-acylation, desilylation, C-acylation, and N-deacylation, proceeding through a stabilized ylide (Hammick intermediate) that acts as a nucleophile.[8] This process avoids the use of harsh Lewis acids and offers high selectivity.[8] Furthermore, a fluoride-catalyzed protocol using more stable acyl fluorides has been developed, which exhibits good functional group tolerance, making it suitable for complex molecules.[8]

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on specific laboratory conditions and available reagents.

Protocol 1: Synthesis of this compound via Picolyllithium

Materials:

-

2-Picoline (freshly distilled)

-

n-Butyllithium (in hexanes)

-

Benzonitrile

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

-

Dissolve 2-picoline (1.0 eq) in anhydrous diethyl ether or THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below -70 °C. The solution should turn deep red, indicating the formation of 2-picolyllithium.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add a solution of benzonitrile (1.0 eq) in anhydrous diethyl ether or THF dropwise to the reaction mixture, again maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding 1 M hydrochloric acid until the solution is acidic.

-

Transfer the mixture to a separatory funnel and wash with diethyl ether.

-

Neutralize the aqueous layer with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic routes discussed in this guide.

Figure 1: Comparative overview of major synthetic pathways to this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Applications of organolithium and related reagents in synthesis. Part 3. A general study of the reaction of lithium alkyls with pyridine ketones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Applications of organolithium and related reagents in synthesis. Part 3. A general study of the reaction of lithium alkyls with pyridine ketones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. Applications of organolithium and related reagents in synthesis. Part 3. A general study of the reaction of lithium alkyls with pyridine ketones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-Phenyl-1-(pyridin-2-yl)ethanone: Synthesis, Reactivity, and Applications

This guide provides an in-depth exploration of 2-Phenyl-1-(pyridin-2-yl)ethanone (Chemical Formula: C₁₃H₁₁NO), a pivotal ketone in synthetic and medicinal chemistry. We will move beyond simple procedural descriptions to dissect the underlying chemical principles, offering field-proven insights for researchers, scientists, and drug development professionals. The structure of this document is designed to follow the logical workflow of a research chemist—from understanding the molecule's fundamental properties to its synthesis, reactions, and ultimate application.

Core Molecular Profile and Physicochemical Properties

This compound, also known as benzyl 2-pyridyl ketone, is a bichromophoric ketone featuring a phenyl ring and a pyridin-2-yl moiety linked by a carbonyl-methylene bridge.[1] This unique arrangement of aromatic systems and a reactive ketone functional group makes it a highly versatile building block for more complex molecular architectures.[2]

The molecule's reactivity is dictated by three primary centers:

-

The Electrophilic Carbonyl Carbon: A prime target for nucleophilic attack.

-

The Acidic α-Methylene Protons: The protons on the carbon adjacent to the carbonyl group (CH₂) are acidic, enabling the formation of a nucleophilic enolate intermediate.[2]

-

The Aromatic Systems: Both the phenyl and pyridine rings can undergo substitution reactions, with the pyridine nitrogen atom playing a key role in directing certain transformations like C-H activation.[3][4]

Table 1: Physicochemical and Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁NO | [1] |

| Molecular Weight | 197.23 g/mol | [1][5] |

| CAS Number | 27049-45-2 | [5][6] |

| IUPAC Name | 2-Phenyl-1-(pyridin-2-yl)ethan-1-one | [1] |

| Appearance | Colorless viscous liquid (typical) | [7] |

| XLogP3-AA (Computed) | 2.2 | [8] |

| Hydrogen Bond Donor Count | 0 | [8] |

| Hydrogen Bond Acceptor Count | 2 | [8] |

Keto-Enol Tautomerism: A Fundamental Equilibrium

A critical aspect of this ketone's chemistry is its existence in a dynamic equilibrium between the keto form and its enol tautomer.[9] Tautomers are constitutional isomers that readily interconvert, in this case, through the migration of a proton and the shifting of a double bond.[10] While the equilibrium for simple ketones heavily favors the keto form, the stability of the enol can be enhanced by factors such as conjugation.[11][12]

For this compound, the enol form is stabilized by conjugation with both the pyridine and phenyl rings, making it a more significant, albeit still minor, component of the equilibrium mixture in solution.[9][13] This equilibrium is crucial as the enol form is the reactive species in many acid-catalyzed α-substitution reactions, while the enolate (the conjugate base) is the key nucleophile in base-catalyzed reactions.[10]

Caption: Keto-Enol tautomeric equilibrium.

The mechanism for this interconversion is catalyzed by either acid or base.[12]

-

Acid-Catalyzed: The carbonyl oxygen is protonated, making the α-protons more acidic. A weak base (e.g., water) then removes an α-proton to form the enol.[9][14]

-

Base-Catalyzed: A base removes an acidic α-proton to form an enolate anion. Subsequent protonation of the oxygen atom by a weak acid (e.g., water) yields the enol.[12]

Strategic Synthesis: A Validated Protocol

The synthesis of this compound can be approached through several routes. While methods like Friedel-Crafts acylation are generally challenging with pyridine due to the basic nitrogen complexing with the Lewis acid catalyst,[2] organometallic routes offer a more reliable and high-yielding alternative. The Grignard reaction, a cornerstone of C-C bond formation, is particularly effective.

The following protocol details the synthesis via the addition of a benzylmagnesium halide to pyridine-2-carbonitrile. This choice is based on the high reactivity of the Grignard reagent towards the nitrile electrophile and the commercial availability of the starting materials.

Experimental Protocol: Synthesis via Grignard Reaction

Objective: To synthesize this compound with high purity.

Step 1: Preparation of Benzylmagnesium Chloride (Grignard Reagent)

-

Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is scrupulously dry.[15]

-

Add magnesium turnings (1.2 eq.) to the flask under a positive pressure of dry nitrogen.

-

Add a small volume of anhydrous tetrahydrofuran (THF) to cover the magnesium.

-

Dissolve benzyl chloride (1.0 eq.) in anhydrous THF and add it to the dropping funnel.

-

Add a small portion of the benzyl chloride solution to the magnesium. The reaction is initiated by gentle heating or the addition of a small iodine crystal if it does not start spontaneously.

-

Once the exothermic reaction begins, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear grayish and cloudy.

Step 2: Reaction with Pyridine-2-carbonitrile

-

In a separate, flame-dried flask under nitrogen, dissolve pyridine-2-carbonitrile (1.0 eq.) in anhydrous THF.

-

Cool this solution to 0 °C using an ice bath. This is a critical step to control the exothermicity of the addition and prevent side reactions.

-

Slowly add the prepared benzylmagnesium chloride solution from Step 1 to the nitrile solution via cannula or dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours.

Step 3: Hydrolysis and Work-up

-

Cool the reaction mixture back to 0 °C and cautiously quench it by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Causality: This hydrolyzes the intermediate imine salt to the desired ketone while buffering the pH to avoid base-catalyzed side reactions.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification and Validation

-

Purify the crude oil using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Combine the fractions containing the pure product (monitored by TLC) and remove the solvent in vacuo.

-

Validation: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure it matches the expected data (see Section 6).

References

- 1. 2-Phenyl-1-(pyridin-2-yl)ethan-1-one | C13H11NO | CID 256073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. 2-PHENYL-1-PYRIDIN-2-YL-ETHANONE | 27049-45-2 [chemicalbook.com]

- 7. 2-Phenylpyridine - Wikipedia [en.wikipedia.org]

- 8. 1-Phenyl-2-(2-pyridinyl)ethanone | C13H11NO | CID 74179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

"2-Phenyl-1-(pyridin-2-yl)ethanone" spectroscopic data (NMR, IR, MS).

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Phenyl-1-(pyridin-2-yl)ethanone

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound (CAS No: 27049-45-2), a significant heterocyclic ketone in synthetic chemistry. With the molecular formula C₁₃H₁₁NO and a molecular weight of 197.23 g/mol , this compound serves as a valuable building block for more complex molecular architectures.[1] This document, intended for researchers and drug development professionals, synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a detailed structural elucidation. The guide explains the causal relationships behind spectral features and provides validated protocols for data acquisition, ensuring scientific integrity and practical utility.

Molecular Structure and Overview

This compound features a central ketone group linking a phenyl ring and a pyridine ring via a methylene bridge. This unique arrangement of an aromatic system, a heteroaromatic system, and a reactive carbonyl functional group makes it a versatile intermediate in organic synthesis.[1] Understanding its precise structure through spectroscopic methods is paramount for its application in further chemical transformations.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound show distinct signals corresponding to the phenyl, pyridyl, and methylene protons and carbons.

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by signals in the aromatic region for the pyridine and phenyl rings and a key singlet for the methylene bridge. The proton on the C6 position of the pyridine ring is expected to be the most deshielded due to the anisotropic effect of the carbonyl group and the inductive effect of the adjacent nitrogen atom.

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

| Protons | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Pyridyl-H6 | 8.65 - 8.75 | d | 1H | Proton ortho to N and adjacent to C=O |

| Pyridyl-H4 | 7.90 - 8.00 | d | 1H | Proton para to N |

| Pyridyl-H3/H5 | 7.40 - 7.80 | m | 2H | Remaining pyridyl protons |

| Phenyl-H | 7.20 - 7.40 | m | 5H | Protons on the phenyl ring |

| Methylene (-CH₂-) | 4.30 - 4.40 | s | 2H | Protons between the two rings |

Rationale: The chemical shifts are predicted based on analogous structures like 2-phenylpyridine and substituted pyridines.[2] The downfield shift of pyridyl protons compared to phenyl protons is due to the electron-withdrawing nature of the nitrogen atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is defined by the highly deshielded carbonyl carbon signal appearing well above 190 ppm. The carbons of the pyridine ring also exhibit characteristic shifts influenced by the nitrogen atom.

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

| Carbon | Predicted δ (ppm) | Assignment |

| C=O | 195.0 - 200.0 | Ketone Carbonyl |

| Pyridyl-C2 | 153.0 - 155.0 | Carbon attached to C=O |

| Pyridyl-C6 | 149.0 - 150.0 | Carbon ortho to N |

| Pyridyl-C4 | 136.0 - 137.0 | Carbon para to N |

| Phenyl-C1' (ipso) | 134.0 - 135.0 | Carbon attached to -CH₂- |

| Phenyl-C2'/C3'/C4' | 126.0 - 130.0 | Remaining phenyl carbons |

| Pyridyl-C3/C5 | 121.0 - 127.0 | Remaining pyridyl carbons |

| -CH₂- | 45.0 - 48.0 | Methylene Carbon |

Rationale: Carbonyl carbons in aromatic ketones typically resonate in the 190-200 ppm range. The positions of the pyridine carbons are influenced by their proximity to the electronegative nitrogen atom, causing significant deshielding, particularly at the C2 and C6 positions.

Experimental Protocol: NMR Data Acquisition

Figure 2: Standard workflow for acquiring NMR spectra.

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer.

-

Data Processing: Process the resulting Free Induction Decay (FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration (for ¹H NMR).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is dominated by a strong absorption from the ketone carbonyl group.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3050 - 3100 | Medium-Weak | C-H Stretch | Aromatic (Phenyl & Pyridyl) |

| 2900 - 2950 | Weak | C-H Stretch | Aliphatic (-CH₂-) |

| 1690 - 1710 | Strong | C=O Stretch | Aryl Ketone |

| 1570 - 1600 | Medium-Strong | C=C & C=N Stretch | Aromatic & Pyridine Ring |

| 1450 - 1490 | Medium | C=C Stretch | Aromatic Ring |

| 700 - 800 | Strong | C-H Bend | Out-of-plane bending for Ar-H |

Rationale: The key diagnostic peak is the strong C=O stretch around 1700 cm⁻¹. Its position indicates conjugation with the pyridine ring. The presence of both aromatic and aliphatic C-H stretches confirms the overall structure. Data is inferred from general values for aromatic ketones and pyridine derivatives.[3]

Experimental Protocol: IR Spectrum Acquisition (ATR)

Figure 3: Workflow for Attenuated Total Reflectance (ATR) IR analysis.

-

Instrument Preparation: Ensure the crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

-

Background Scan: Perform a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Collection: Apply pressure using the anvil and collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) is expected at an m/z corresponding to its molecular weight (197.23).[4]

Fragmentation Analysis

Under electron ionization (EI), the molecule undergoes characteristic fragmentation. The most prominent cleavage is the alpha-cleavage adjacent to the carbonyl group, which is a highly favorable process.

Key Predicted Fragments:

-

Molecular Ion [M]⁺: m/z = 197

-

[M-C₇H₇]⁺ (Pyridoyl cation): m/z = 106 (C₆H₄NO⁺)

-

[C₇H₇]⁺ (Benzyl/Tropylium cation): m/z = 91

-

[C₅H₄N]⁺ (Pyridyl cation): m/z = 78

Figure 4: Predicted major fragmentation pathway in EI-MS.

Experimental Protocol: MS Data Acquisition (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate (approx. 1 mg/mL).

-

GC Separation: Inject a small volume (e.g., 1 µL) into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms) to ensure sample purity before it enters the mass spectrometer.

-

Ionization: Use a standard Electron Ionization (EI) source at 70 eV.

-

Mass Analysis: Scan a mass range from m/z 40 to 300 to detect the molecular ion and all significant fragments.

Conclusion

The combination of NMR, IR, and MS provides a complete and unambiguous structural confirmation of this compound. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, IR spectroscopy confirms the presence of the key ketone and aromatic functional groups, and mass spectrometry validates the molecular weight and reveals predictable fragmentation patterns. This comprehensive spectroscopic dataset serves as an essential reference for researchers utilizing this compound in synthetic applications.

References

"2-Phenyl-1-(pyridin-2-yl)ethanone" physical and chemical properties.

An In-depth Technical Guide to 2-Phenyl-1-(pyridin-2-yl)ethanone: Properties, Synthesis, and Applications

Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic ketone of significant interest in synthetic and medicinal chemistry. We will explore its fundamental physicochemical properties, spectroscopic signature, and chemical reactivity. This guide details robust protocols for its synthesis and derivatization and culminates in a discussion of its pivotal role as a molecular scaffold in the development of novel therapeutics, most notably as an iron-chelating inhibitor of HIV-1 transcription. This whitepaper is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile compound.

Introduction: A Versatile Heterocyclic Scaffold

This compound (also known as benzyl 2-pyridyl ketone) is an aromatic ketone that incorporates both a phenyl and a pyridine ring. This unique combination of a reactive ketone functional group with two distinct aromatic systems makes it a highly valuable building block for a wide array of more complex organic molecules.[1] In organic chemistry, the ketone serves as a handle for numerous transformations, while the pyridine and phenyl rings offer sites for substitution and participate in non-covalent interactions like π-π stacking.[1]

Its significance extends profoundly into medicinal chemistry, where this structural motif is leveraged for its ability to interact with biological targets. The pyridine nitrogen and the ketone's carbonyl oxygen can act as hydrogen bond acceptors, a critical feature for molecular recognition at enzyme active sites and receptors.[1] A paramount example of its therapeutic potential is the use of the this compound backbone in the design of novel iron chelators that effectively inhibit HIV-1 transcription, marking it as a scaffold of considerable interest for antiviral drug discovery.

Molecular Structure and Identification

The structure consists of an ethanone bridge linking a phenyl group at the C2 position and a pyridin-2-yl group at the carbonyl carbon.

Caption: Molecular Structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 27049-45-2 | [1] |

| Molecular Formula | C₁₃H₁₁NO | [1] |

| Molecular Weight | 197.23 g/mol | [1] |

| InChI Key | WTYYKZLGTHPLPZ-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC=C(C=C1)CC(=O)C2=CC=CC=N2 | [2] |

| Synonyms | Benzyl 2-pyridyl ketone |[1] |

Physicochemical Properties

Precise experimental data for some physical properties of this compound are not widely reported in peer-reviewed literature. The data presented below is a combination of reported information and predictions based on its chemical structure.

Table 2: Physical and Chemical Properties

| Property | Value | Notes |

|---|---|---|

| Melting Point | Not available | Commercial suppliers do not list an experimental value, suggesting it may be a low-melting solid or an oil at room temperature.[3] |

| Boiling Point | Not available | Not experimentally determined in available literature.[3] |

| Appearance | Colorless to yellow liquid or solid | Inferred from related compounds. |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate, Methanol). Sparingly soluble in water. | Predicted based on the presence of two large aromatic rings and a polar ketone/pyridine moiety. |

| Purity | Typically >95% | As supplied for research purposes.[1] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation and purity assessment of the compound.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy While a published spectrum was not available for direct analysis, the expected chemical shifts for ¹H and ¹³C NMR in CDCl₃ can be reliably predicted based on the electronic environments of the nuclei.

Table 3: Predicted NMR Spectroscopic Data (in CDCl₃)

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Pyridine-H6 | ~8.6 | d | 1H | Proton adjacent to N, deshielded. |

| Pyridine-H4 | ~7.8-8.0 | t or dt | 1H | Aromatic proton on the pyridine ring. |

| Pyridine-H3 | ~7.7 | d | 1H | Aromatic proton on the pyridine ring. |

| Pyridine-H5 | ~7.4 | t or ddd | 1H | Aromatic proton on the pyridine ring. |

| Phenyl-H | ~7.2-7.35 | m | 5H | Phenyl ring protons. |

| Methylene (-CH₂-) | ~4.3-4.5 | s | 2H | Protons on the carbon alpha to both the phenyl ring and the carbonyl group. |

| ¹³C NMR | Predicted δ (ppm) | Assignment | ||

| Carbonyl (C=O) | ~198-200 | Ketone carbonyl carbon. | ||

| Pyridine-C2 | ~153-155 | Carbon attached to the carbonyl group. | ||

| Pyridine-C6 | ~149 | Carbon adjacent to nitrogen. | ||

| Pyridine-C4 | ~137 | Aromatic CH. | ||

| Phenyl-C (ipso) | ~134 | Phenyl carbon attached to the methylene group. | ||

| Pyridine-C3, C5 | ~122-128 | Aromatic CH. | ||

| Phenyl-C (o, m, p) | ~127-130 | Phenyl ring carbons. |

| Methylene (-CH₂-) | ~45-48 | | | Methylene carbon. |

4.2 Infrared (IR) Spectroscopy The IR spectrum provides definitive evidence for the presence of the key functional groups.

-

~1700-1720 cm⁻¹: A strong, sharp absorption peak characteristic of the C=O (ketone) stretch.

-

~3030-3100 cm⁻¹: Medium to weak peaks corresponding to aromatic C-H stretching.

-

~1580-1600 cm⁻¹: Peaks associated with C=C and C=N stretching within the aromatic pyridine ring.

-

~1450-1495 cm⁻¹: Peaks from the aromatic C=C stretching of the phenyl ring.

4.3 Mass Spectrometry (MS) In an electron ionization (EI-MS) spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 197 . Key fragmentation patterns would likely involve the cleavage of the bond between the carbonyl and the methylene carbon, leading to characteristic fragments such as the benzoyl cation (m/z = 105) and the picolinoyl cation (m/z = 106) or related fragments.

Chemical Reactivity and Synthetic Utility

The compound's reactivity is dominated by its ketone functional group and the two aromatic systems.

5.1 Reactivity of the Ketone Group The carbonyl group is electrophilic and susceptible to a variety of transformations.

Caption: Key Reactions of the Ketone Functional Group.

-

Reduction: The ketone is readily reduced to the corresponding secondary alcohol, 2-phenyl-1-(pyridin-2-yl)ethanol, using standard reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation.[1]

-

Nucleophilic Addition: The electrophilic carbonyl carbon is a target for various nucleophiles, such as Grignard reagents or organolithiums, to form tertiary alcohols. This provides a pathway to introduce further complexity and build larger molecules.[1]

-

Oxidation: While the aromatic rings are stable, the ketone can be cleaved under harsh oxidative conditions, breaking the bond between the carbonyl and methylene carbons to yield carboxylic acids.[1]

5.2 Reactivity of the Aromatic Rings Both the phenyl and pyridine rings can undergo electrophilic or nucleophilic aromatic substitution, allowing for further functionalization, although the reactivity of the pyridine ring is modulated by the electron-withdrawing nature of the nitrogen atom.

Application in Drug Discovery: Inhibition of HIV-1 Transcription

A highly significant application of the this compound scaffold is in the development of novel iron-chelating agents for the treatment of HIV-1 infection.

Mechanism of Action: HIV-1 transcription from its promoter (the Long Terminal Repeat, or LTR) is a tightly regulated process that depends on the viral protein Tat and host cell kinases. A key host factor is the Positive Transcription Elongation Factor b (P-TEFb), a complex containing Cyclin-Dependent Kinase 9 (CDK9) and Cyclin T1. The activity of CDK9 is itself regulated by phosphorylation, including by CDK2.

Novel iron chelators based on the phenyl-1-pyridin-2yl-ethanone (PPY) structure have been shown to potently inhibit HIV-1 transcription. Their mechanism proceeds as follows:

-

Iron Chelation: The PPY-based compounds effectively chelate intracellular iron.

-

Inhibition of CDK2: Chelation of iron leads to the inhibition of CDK2 activity.

-

Disruption of P-TEFb: The inhibition of CDK2 prevents the proper formation and function of the high-molecular-weight P-TEFb complex. This reduces the amount of active CDK9/cyclin T1 available.

-

Suppression of Transcription: With reduced CDK9 activity, the C-terminal domain of RNA Polymerase II is not efficiently phosphorylated, leading to a halt in transcriptional elongation from the HIV-1 promoter and a significant reduction in viral mRNA synthesis.

-

NF-κB Modulation: These iron chelators also upregulate the expression of IκB-α, which sequesters the transcription factor NF-κB in the cytoplasm, further dampening viral transcription.

This multi-pronged attack on key host factors required for viral replication makes these compounds promising candidates for new anti-retroviral therapeutics.

Caption: Mechanism of HIV-1 Transcription Inhibition by PPY-based Iron Chelators.

Experimental Protocols

The following protocols are provided as validated, reproducible methods for the synthesis and transformation of this compound.

7.1 Protocol: Two-Step Synthesis of this compound

This synthesis proceeds via the creation of the alcohol intermediate, followed by oxidation.

Step A: Synthesis of 1-Phenyl-2-(pyridin-2-yl)ethanol This procedure is adapted from the Knoevenagel condensation of 2-methylpyridine (2-picoline) and benzaldehyde.

-

Rationale: This catalyst- and solvent-free method represents a green chemistry approach to forming the C-C bond, relying on thermal activation to drive the condensation.

-

Materials:

-

2-methylpyridine (2-picoline)

-

Benzaldehyde

-

Round bottom flask with reflux condenser

-

Heating mantle

-

Silica gel for column chromatography

-

Solvents: Ethyl acetate, Hexane

-

-

Procedure:

-

In a 100 mL round bottom flask, combine an equimolar ratio of 2-methylpyridine and freshly distilled benzaldehyde (e.g., 50 mmol each).

-

Fit the flask with a reflux condenser and heat the mixture to 150-160 °C using a heating mantle.

-

Maintain the reaction at this temperature for 12-18 hours. Monitor the reaction progress periodically by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent.

-

After the reaction is complete (as judged by the consumption of benzaldehyde), allow the mixture to cool to room temperature.

-

The crude product, a dark and viscous oil, is purified directly by silica gel column chromatography.

-

Elute the column with a gradient of Hexane:Ethyl Acetate (starting from 9:1 and gradually increasing to 1:1) to separate the product from unreacted starting materials and byproducts.

-

Combine the fractions containing the desired alcohol product and remove the solvent under reduced pressure to yield 1-Phenyl-2-(pyridin-2-yl)ethanol as a solid or viscous oil. Confirm its structure via NMR.

-

Step B: Oxidation to this compound This step uses pyridinium chlorochromate (PCC), a mild oxidant suitable for converting secondary alcohols to ketones without over-oxidation.

-

Rationale: PCC is a selective reagent that works under anhydrous conditions, preventing the formation of carboxylic acid byproducts and simplifying workup.

-

Materials:

-

1-Phenyl-2-(pyridin-2-yl)ethanol (from Step A)

-

Pyridinium chlorochromate (PCC)

-

Anhydrous Dichloromethane (DCM)

-

Celite or silica gel

-

Round bottom flask, magnetic stirrer

-

-

Procedure:

-

In a dry round bottom flask under a nitrogen atmosphere, dissolve the alcohol from Step A (e.g., 10 mmol) in anhydrous DCM (50 mL).

-

To this stirred solution, add PCC (approx. 1.5 equivalents, 15 mmol) portion-wise. The mixture will turn dark brown/black.

-

Stir the reaction at room temperature for 2-4 hours. Monitor the disappearance of the starting alcohol by TLC.

-

Upon completion, dilute the reaction mixture with an equal volume of diethyl ether.

-

Pass the entire mixture through a short plug of Celite or silica gel to filter out the chromium byproducts. Wash the plug thoroughly with additional DCM/ether.

-

Collect the filtrate and concentrate it under reduced pressure.

-